3-Amino-1-naphthaldehyde

Catalog No.
S15677122
CAS No.
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-naphthaldehyde

Product Name

3-Amino-1-naphthaldehyde

IUPAC Name

3-aminonaphthalene-1-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H,12H2

InChI Key

CMHSDQBWRWUFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)N

3-Amino-1-naphthaldehyde is an aromatic organic compound characterized by a naphthalene ring substituted with an amino group and an aldehyde group at the 1-position. Its molecular formula is C11H9NC_{11}H_{9}N and it has a molar mass of approximately 169.19 g/mol. The compound exhibits a yellowish crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. The presence of both the amino and aldehyde functional groups enables 3-amino-1-naphthaldehyde to participate in various

  • Condensation Reactions: It readily forms Schiff bases through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.
  • Mannich Reaction: This compound can participate in Mannich reactions, leading to the formation of β-amino carbonyl compounds when reacted with formaldehyde and secondary amines. The reactivity is influenced by the electron-donating properties of the amino group.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 3-amino-1-naphthylmethanol.

Research has shown that 3-amino-1-naphthaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies indicate that derivatives of 3-amino-1-naphthaldehyde possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Fluorescent Sensing: Compounds derived from 3-amino-1-naphthaldehyde have been utilized in fluorescent sensing applications, particularly for detecting metal ions such as cerium(III) and dichromate ions .

The synthesis of 3-amino-1-naphthaldehyde can be achieved through several methods:

  • Direct Amination: Naphthalene can be directly aminated using ammonia or primary amines in the presence of a catalyst under high temperature and pressure conditions.
  • Formylation of Naphthalene: Naphthalene can be formylated at the 1-position using formylating agents like dichloromethyl methyl ether in the presence of Lewis acids (e.g., tin(IV) chloride), followed by amination to introduce the amino group .
  • Condensation Reactions: It can also be synthesized through condensation reactions involving naphthalene derivatives and appropriate amines or amino acids.

3-Amino-1-naphthaldehyde has diverse applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Its derivatives are utilized as fluorescent probes for sensing applications due to their ability to form stable complexes with metal ions.
  • Dyes and Pigments: The compound can be used in dye manufacturing due to its chromophoric properties.

Studies have focused on the interaction of 3-amino-1-naphthaldehyde with different substrates:

  • Metal Ion Complexation: Research has demonstrated that 3-amino-1-naphthaldehyde forms complexes with various metal ions, which can alter its fluorescence properties, making it useful for sensing applications .
  • Biological Interactions: Interaction studies have shown its potential as an antimicrobial agent, where it acts against specific bacterial strains through mechanisms that may involve disruption of cellular functions .

Several compounds share structural similarities with 3-amino-1-naphthaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-naphthaldehydeAmino group at position 2 on naphthaleneExhibits different reactivity patterns due to amino position.
4-Amino-1-naphthaldehydeAmino group at position 4 on naphthaleneDifferent biological activity profile compared to 3-amino variant.
1-NaphthylamineContains only an amino group without aldehydeLacks the reactivity associated with aldehydes, limiting its applications .
3-Hydroxy-1-naphthaldehydeHydroxyl group instead of aminoDisplays different solubility and reactivity compared to amino derivatives.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.068413911 g/mol

Monoisotopic Mass

171.068413911 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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